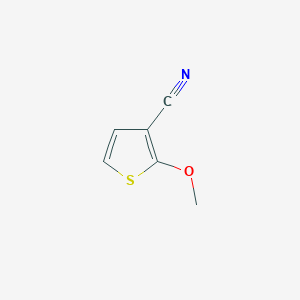

2-Methoxythiophene-3-carbonitrile

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. arkat-usa.org It is an aromatic ring system, a property that imparts significant stability and allows it to undergo a wide range of substitution reactions, much like its well-known carbocyclic analogue, benzene (B151609). arkat-usa.orgresearchgate.net In fact, thiophene was first discovered as a contaminant in benzene derived from coal tar. scispace.com The similarity in physical and chemical properties between thiophene and benzene is so pronounced that the benzene ring in many biologically active compounds can often be replaced by a thiophene ring without a loss of activity, a concept known as bioisosterism. researchgate.netmedjchem.com This has made thiophenes essential building blocks in the creation of numerous pharmaceuticals and agrochemicals. researchgate.net

Substituted thiophenes are of particular importance. The introduction of various functional groups onto the thiophene ring allows for the fine-tuning of the molecule's electronic, physical, and biological properties. 2-Methoxythiophene-3-carbonitrile is an example of a polysubstituted thiophene, featuring both a methoxy (B1213986) and a carbonitrile group. The synthesis of such highly functionalized thiophenes often relies on versatile and robust chemical reactions. One of the most prominent methods for creating substituted 2-aminothiophenes, which are key precursors for many other derivatives, is the Gewald reaction. arkat-usa.orgd-nb.info This reaction typically involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base, providing a straightforward route to densely functionalized thiophenes. arkat-usa.orgmedjchem.com The resulting 2-aminothiophene-3-carbonitriles are valuable intermediates due to the reactivity of their amino and nitrile groups, which serve as handles for further molecular elaboration. researchgate.net

Structural Significance of Methoxy and Carbonitrile Functionalities in Thiophene Systems

The properties and reactivity of a thiophene derivative are heavily influenced by its substituents. In this compound, the methoxy (-OCH₃) and carbonitrile (-C≡N) groups impart distinct and significant characteristics to the molecule.

The methoxy group at the 2-position is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs. This increases the electron density of the thiophene ring, affecting its reactivity in electrophilic substitution reactions. In studies of related systems, the introduction of a methoxy group has been shown to have distinct advantages, including the ability to significantly modulate optoelectronic properties. Furthermore, the oxygen atom of the methoxy group can participate in non-covalent interactions, such as intramolecular sulfur-oxygen conformational locks, which can enhance the planarity of polymer systems containing thiophene units, thereby influencing their material characteristics.

The carbonitrile group (or cyano group) at the 3-position is a strong electron-withdrawing group. This has a profound effect on the electronic nature of the thiophene ring, pulling electron density away from it. The carbonitrile group is a versatile synthetic handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a wide array of other derivatives.

The combination of a powerful electron-donating group (methoxy) and a strong electron-withdrawing group (carbonitrile) on the same thiophene ring creates a "push-pull" system. This electronic arrangement is of great interest in materials science, particularly for the development of organic electronic materials and dyes, as it can lead to a small HOMO-LUMO energy gap and unique photophysical properties. researchgate.net The nitrile functionality is also a key component in the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry. researchgate.net

Below are tables of physicochemical properties for structurally related compounds to provide context for the functionalities present in this compound.

Table 1: Physicochemical Properties of 2-Methoxythiophene (B42098) Data for a related compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆OS | nist.govnih.gov |

| Molecular Weight | 114.17 g/mol | nih.gov |

| Boiling Point | 151-152 °C at 762 mmHg | google.com |

| Density | 1.133 g/mL at 25 °C | google.com |

| Refractive Index (n20/D) | 1.528 | google.com |

Table 2: Physicochemical Properties of 2-Amino-5-methylthiophene-3-carbonitrile (B129202) Data for a related compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂S | cymitquimica.com |

| Melting Point | 101-103 °C | mdpi.com |

| Boiling Point | 318.5 ± 42.0 °C at 760 mmHg | mdpi.com |

| LogP | 2.01 | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxythiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-8-6-5(4-7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBALKPKWATDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Methoxythiophene 3 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This feature allows for a variety of transformations, including reduction to amines and nucleophilic additions to form new carbon-carbon or carbon-heteroatom bonds.

The reduction of the nitrile group to a primary amine represents a fundamental transformation, providing access to (2-methoxythiophen-3-yl)methanamine derivatives. These aminomethylthiophenes are valuable intermediates in medicinal chemistry and materials science. researchgate.netnih.gov Several reducing agents can accomplish this conversion.

Commonly employed methods for nitrile reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.uk The reaction with LiAlH₄ typically occurs in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the primary amine. libretexts.orgchemguide.co.uk

Catalytic hydrogenation offers an alternative route, often utilizing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum. chemguide.co.ukcommonorganicchemistry.com These reactions are performed under a hydrogen atmosphere at elevated temperature and pressure. chemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for reducing nitriles to primary amines. commonorganicchemistry.com

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by acid workup | Strong, non-selective reducing agent. |

| Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or Pt catalyst; elevated T/P | Can form secondary/tertiary amine byproducts; addition of NH₃ can suppress this. commonorganicchemistry.com |

| Borane Complexes (e.g., BH₃-THF) | THF, often with heating | Offers good yields and functional group tolerance. organic-chemistry.org |

| Samarium(II) Iodide (SmI₂) | Lewis base activation (e.g., H₂O, amines) | Mild conditions, excellent functional group tolerance. organic-chemistry.org |

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.org This reaction initially forms an imine anion intermediate, which can then be protonated or undergo further reactions. libretexts.org

One significant reaction is the addition of organometallic reagents, such as Grignard reagents. The reaction of a nitrile with a Grignard reagent, followed by acidic hydrolysis, yields a ketone. libretexts.org This provides a powerful method for carbon-carbon bond formation.

Another important transformation involves the reaction with azide (B81097) ions. For instance, 2-aminothiophene-3-carbonitrile (B183302) derivatives can react with sodium azide, often in the presence of a Lewis acid like zinc chloride, to form tetrazole derivatives. sciforum.net This cyclization highlights the versatility of the nitrile group in the synthesis of more complex heterocyclic systems. sciforum.net The nitrile functionality can also participate in condensation reactions. For example, dianions of carboxylic acids have been shown to add to nitriles, leading to the formation of substituted thienopyridinones after cyclization. researchgate.net

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group, an ether linkage attached to the aromatic thiophene (B33073) ring, is generally stable but can be cleaved under specific, often harsh, conditions.

The cleavage of the methyl-oxygen bond (demethylation) is a key reaction of the methoxy substituent. This transformation converts the methoxythiophene into a hydroxythiophene derivative. Reagents commonly used for ether cleavage include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃) or boron trifluoride methyl sulfide complex (BF₃·SMe₂). biorxiv.orgmdpi.com

For example, the demethylation of 2,4,5-triaryl-3-methoxythiophenes has been accomplished as part of a synthetic sequence. rsc.org Similarly, O-demethylation of a related thieno[3,2-d]pyrimidin-4-one was achieved using BF₃·SMe₂. mdpi.com

In the context of nucleophilic aromatic substitution (SNAr), the methoxy group can act as a leaving group. A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) showed a stepwise mechanism where the nucleophile first adds to the C2 position of the thiophene ring. nih.govresearchgate.net This is followed by a proton transfer and the subsequent elimination of methanol (B129727), representing an ether exchange reaction. nih.govresearchgate.net

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The substituents on the ring, namely the activating methoxy group and the deactivating nitrile group, play a crucial role in directing the position of incoming electrophiles.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like thiophene, where an electrophile replaces a hydrogen atom on the ring. pressbooks.pub The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pubdalalinstitute.com

The methoxy group (-OCH₃) at the C2 position is a powerful activating group due to its ability to donate electron density to the thiophene ring via resonance. dalalinstitute.comcymitquimica.comchemimpex.com This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted thiophene. cymitquimica.com It is an ortho, para-director in benzene (B151609) systems, which translates to directing incoming electrophiles primarily to the C5 and C3 positions in a 2-substituted thiophene.

Conversely, the nitrile group (-CN) at the C3 position is a deactivating group because of its strong electron-withdrawing inductive and resonance effects. Deactivating groups decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. dalalinstitute.com

In 2-methoxythiophene-3-carbonitrile, these two opposing effects determine the outcome of EAS. The powerful activating effect of the C2-methoxy group dominates, directing the electrophile to the vacant position para to it, which is the C5 position. The C4 position is sterically hindered and electronically disfavored. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur predominantly at the C5 position.

For instance, the bromination of thiophene-3-carbonitrile with N-bromosuccinimide (NBS) or bromine favors substitution at the C5 position due to the deactivating nature of the nitrile group. In the case of 2-methoxythiophene (B42098), nitration would be directed by the activating methoxy group. askfilo.com For this compound, the combined directing effects strongly favor substitution at C5.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product | Rationale |

|---|---|---|---|

| Bromination | Br⁺ (from Br₂ or NBS) | 5-Bromo-2-methoxythiophene-3-carbonitrile | The activating C2-methoxy group directs the electrophile to the C5 position (para-like). |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-Methoxy-5-nitrothiophene-3-carbonitrile | The powerful activating C2-methoxy group overcomes the deactivation by the C3-nitrile group, directing to C5. google.com |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-2-methoxythiophene-3-carbonitrile | The C2-methoxy group activates the ring, directing acylation to the sterically accessible and electronically favored C5 position. chemicalbook.com |

Nucleophilic Aromatic Substitution Potential

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. govtpgcdatia.ac.inchemicalbook.com The presence of both a methoxy group at the 2-position and a cyano group at the 3-position in this compound influences its reactivity towards nucleophiles.

Theoretical studies using density functional theory (DFT) have investigated the mechanism of nucleophilic aromatic substitution on related 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, where X can be a cyano group. nih.govnih.gov These studies reveal that the reaction proceeds via a stepwise mechanism. The initial step involves the nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.govnih.gov Subsequently, a proton is transferred from the ammonium (B1175870) intermediate to the methoxy group, leading to the elimination of methanol. nih.govnih.gov The presence of excess pyrrolidine can catalyze this proton transfer, facilitating the reaction. nih.govnih.gov

The electrophilicity of the thiophene derivative is a key factor in these reactions. Linear correlations have been established between the experimental electrophilicity and the Gibbs free energy barrier of the reaction, as well as with theoretical parameters like the Parr electrophilicity (ω) and molecular softness (S). nih.govnih.gov This indicates that the electron-withdrawing nature of the substituents significantly impacts the feasibility of the nucleophilic attack. In the case of 2-methoxy-3-cyano-5-nitrothiophene, the Gibbs free energy profile for the nucleophilic addition of pyrrolidine to the C2 carbon shows a relatively low barrier, indicating the favorability of this initial step. nih.gov

While specific experimental data on the nucleophilic aromatic substitution of this compound itself is limited in the provided search results, the general principles derived from studies on structurally similar compounds suggest that the C2 position, activated by the adjacent cyano group and the potential for the methoxy group to act as a leaving group, is a likely site for nucleophilic attack.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those containing the thienopyrimidine scaffold. These reactions leverage the reactivity of the cyano and methoxy groups, often in conjunction with an adjacent amino group, to construct a new pyrimidine (B1678525) ring fused to the thiophene core.

The synthesis of thienopyrimidines from thiophene precursors is a well-established area of heterocyclic chemistry. researchgate.netnaturalspublishing.com A common strategy involves the annulation of a pyrimidine ring onto a pre-existing thiophene ring. naturalspublishing.com This is often achieved by utilizing thiophene derivatives bearing vicinal (adjacent) amino and cyano or ester functionalities. naturalspublishing.com

While direct examples starting from this compound are not explicitly detailed in the provided search results, the synthesis of thieno[2,3-d]pyrimidines from related 2-aminothiophene-3-carbonitrile derivatives provides a clear blueprint for its potential transformations. core.ac.ukoszk.hu For instance, 2-aminothiophene-3-carbonitriles can be converted into thienopyrimidines through various cyclization strategies. researchgate.netcore.ac.uk

One notable method involves the reaction of a 2-aminothiophene derivative with an isothiocyanate, followed by cyclization. naturalspublishing.comekb.eg For example, the reaction of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate with phenyl isothiocyanate yields a thioureidothiophene intermediate, which upon treatment with sodium ethoxide, cyclizes to form a thieno[2,3-d]pyrimidinone derivative. naturalspublishing.comekb.eg Similarly, 2-aminothiophene-3-carboxylates react with N-ethylisocyanate, and subsequent cyclization with ethanolic sodium hydroxide (B78521) affords thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. naturalspublishing.comekb.eg

An efficient synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one has been reported, which proceeds through a tandem aza-Wittig reaction and cyclization process. researchgate.net This highlights a pathway where a methoxy group can be incorporated into the final thienopyrimidine structure.

The following table summarizes representative transformations of substituted thiophenes leading to thienopyrimidine derivatives, illustrating the general synthetic strategies that could be applicable to this compound.

| Starting Thiophene Derivative | Reagents | Product | Reference |

| Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate | 1. Phenyl isothiocyanate, triethylamine (B128534) 2. Sodium ethoxide | Thieno[2,3-d]pyrimidinone derivative | naturalspublishing.comekb.eg |

| 2-Aminothiophene-3-carboxylates | 1. N-Ethylisocyanate 2. Ethanolic sodium hydroxide | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | naturalspublishing.comekb.eg |

| Iminophosphorane, 4-chlorophenyl isocyanate, CH3OH | Tandem aza-Wittig reaction and cyclization | 2-Methoxy-thieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |

Intramolecular cyclization is a key strategy for the synthesis of fused heterocyclic systems from appropriately substituted thiophenes. The nitrile group in this compound is a versatile functional group that can participate in such cyclizations.

A common pathway involves the Thorpe-Ziegler cyclization. researchgate.net While a direct example with this compound is not provided, the general principle involves the intramolecular reaction between a nitrile group and an adjacent active methylene (B1212753) group to form an enamino-nitrile, which is a precursor to a fused ring system.

Another important intramolecular cyclization pathway involves the reaction of a 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile (B1376425) to form a thieno[2,3-b] naturalspublishing.comCurrent time information in Bangalore, IN.benzodiazepine. google.com This reaction proceeds through the cyclization of the amino group onto the nitrile. Although this example starts with a different substituent at the 2-position, it demonstrates the utility of the 3-carbonitrile group in intramolecular cyclization reactions to form fused seven-membered rings. The reduction of the corresponding nitro compound, 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile, provides the necessary amino functionality for this cyclization. google.comgoogle.com

Furthermore, the treatment of 2-N-thioureides of thiophenes with aqueous alcoholic potassium hydroxide can induce intramolecular cyclization to form the potassium salts of 4-oxo-2-thioxothieno[2,3-d]pyrimidines. ekb.eg Acidification then yields the final thioxothienopyrimidine product. ekb.eg This demonstrates a pathway where a functional group introduced at the 2-position reacts with the adjacent 3-carbonitrile (or a derivative thereof) to form the fused pyrimidine ring.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the exact placement of substituents on the thiophene (B33073) ring can be confirmed.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns for Substituent Positions

In the ¹H NMR spectrum of 2-Methoxythiophene-3-carbonitrile, the protons on the thiophene ring are expected to appear as two distinct signals. Due to the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group, the chemical shifts of the ring protons would be significantly different. The proton at the 5-position (H-5) would likely resonate further downfield compared to the proton at the 4-position (H-4), owing to the deshielding effect of the adjacent sulfur atom and the electronic influence of the substituents.

The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The coupling between the two thiophene protons (H-4 and H-5) would manifest as a doublet for each, with a characteristic coupling constant (J-value) typical for vicinal protons on a thiophene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-4 | ~6.9 - 7.2 | d | ~5-6 |

| Thiophene H-5 | ~7.4 - 7.7 | d | ~5-6 |

| Methoxy (-OCH₃) | ~3.9 | s | - |

Carbon (¹³C) NMR: Assignments of Thiophene Ring and Functional Group Carbons

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are anticipated. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the thiophene ring would exhibit a range of chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C-2) would be significantly shifted downfield. The carbon bearing the nitrile group (C-3) and the other ring carbons (C-4 and C-5) would also have distinct and predictable chemical shifts. The methoxy carbon itself would appear at a characteristic upfield position.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiophene) | ~160 - 165 |

| C-3 (Thiophene) | ~95 - 100 |

| C-4 (Thiophene) | ~125 - 130 |

| C-5 (Thiophene) | ~130 - 135 |

| Nitrile (-C≡N) | ~115 - 118 |

| Methoxy (-OCH₃) | ~55 - 60 |

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, and HMBC for Connectivity Confirmation

To definitively establish the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two thiophene ring protons (H-4 and H-5), confirming their scalar coupling and therefore their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methoxy proton signal with the methoxy carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Nitrile and Methoxy Signature Bands

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitrile and methoxy groups. The C≡N stretching vibration of the nitrile group is expected to produce a sharp and intense band in the region of 2220-2260 cm⁻¹. The presence of a methoxy group would be confirmed by the C-H stretching vibrations of the methyl group, typically appearing just below 3000 cm⁻¹, and the strong C-O stretching vibration, which is expected in the range of 1000-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the thiophene ring would also be present in the spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound, confirming its elemental formula, and assessing sample purity.

High-Resolution Mass Spectrometry (HRMS) provides mass data with exceptional accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the determination of a compound's exact molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. savemyexams.com For this compound, the molecular formula is C₆H₅NOS. HRMS can experimentally verify this by measuring a molecular ion peak that corresponds closely to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur.

This technique is crucial for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or byproducts. For instance, HRMS data for various complex thiophene derivatives are routinely used to confirm their structures after synthesis. mdpi.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|

This table presents the calculated theoretical exact mass for the protonated molecule [M+H]⁺. Experimental HRMS analysis would aim to detect an ion with an m/z value matching this theoretical prediction to within a few parts per million (ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. leeder-analytical.com It is particularly valuable for analyzing complex mixtures, assessing the purity of a sample, and monitoring the progress of a chemical reaction. mdpi.com

In the context of this compound synthesis, LC-MS can be employed to separate the target compound from unreacted starting materials, reagents, and any side products. The liquid chromatograph first separates the components of the mixture based on their chemical properties, and each separated component is then introduced into the mass spectrometer for identification based on its mass-to-charge ratio. researchgate.net This provides a purity profile of the sample and can be used to identify impurities. The use of tandem mass spectrometry (LC-MS/MS) can further provide structural information on the separated components through analysis of their fragmentation patterns. nih.gov

Table 2: Example of LC-MS Data for a Hypothetical Synthesis Sample of this compound

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Relative Abundance (%) |

|---|---|---|---|

| 5.8 | 140.0 | This compound | 98.5 |

| 3.2 | 115.0 | Starting Material A | 0.8 |

This table is a hypothetical representation of LC-MS results, demonstrating how the technique can quantify the purity of the target compound and detect residual reactants or byproducts.

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Polymorphism

For this compound, a single-crystal XRD study would provide unequivocal proof of its structure, confirming the connectivity of the methoxy and nitrile groups to the thiophene ring. The analysis also reveals how molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding or π–π stacking, which stabilize the crystal structure. scirp.org

Furthermore, XRD is essential for studying polymorphism, the ability of a compound to exist in multiple different crystal forms. uc.pt Different polymorphs can have distinct physical properties. The compound 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (known as ROY) is a famous example, possessing at least thirteen known polymorphs of different colors (red, orange, yellow), each with a unique crystal structure. wikipedia.org Investigating the potential polymorphism of this compound would be critical for understanding its solid-state properties. Powder X-ray Diffraction (PXRD) is often used for routine identification of known crystalline phases and for purity control in industrial settings. mdpi.com

Table 3: Representative Crystallographic Data for a Thiophene Derivative (2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.457 (3) |

| b (Å) | 11.233 (3) |

| c (Å) | 12.868 (4) |

| β (º) | 108.357 (11) |

| Volume (ų) | 1436.4 (7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.383 |

| R-factor (%) | 4.8 |

Data sourced from a study on a related methoxy-thiophene derivative nih.gov and presented here as a representative example of the data obtained from a single-crystal XRD analysis.

Theoretical and Computational Investigations of 2 Methoxythiophene 3 Carbonitrile

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational possibilities of molecules. For 2-methoxythiophene-3-carbonitrile, these studies would focus on the planarity of the thiophene (B33073) ring and the orientation of the methoxy (B1213986) and cyano groups.

The geometry of thiophene derivatives is a subject of significant interest in computational chemistry. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to determine the equilibrium structures of such molecules. DFT methods, particularly with hybrid functionals like B3LYP, are often favored for their balance of accuracy and computational cost in describing electron correlation effects. The Hartree-Fock method, while being a more fundamental ab initio approach, serves as a baseline for more advanced calculations wikipedia.orgarxiv.orgscipost.org.

For this compound, geometry optimization would start with defining the initial coordinates of all atoms and then iteratively solving the Schrödinger equation to find the arrangement with the lowest energy. Key structural parameters of interest would be the bond lengths and angles within the thiophene ring and of the substituents. Studies on similar molecules, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have utilized the B3LYP/6-311++G(d,p) level of theory for geometry optimization, yielding detailed bond length and angle data researchgate.net. For instance, in a study on thiophene-2-carboxylic and thiophene-3-carboxylic acids, both DFT and HF methods were used to analyze molecular geometry and electronic structure researchgate.net.

A hypothetical optimized structure of this compound would likely feature a nearly planar thiophene ring. The C-S, C-C, C=C, C-O, and C≡N bond lengths would be key parameters to compare with experimental data if available, or with data from well-characterized related molecules.

Table 1: Representative Optimized Geometrical Parameters of Substituted Thiophenes from Computational Studies No direct data is available for this compound. The table below presents typical bond lengths from computational studies of related thiophene derivatives to provide context.

| Bond | Typical Calculated Bond Length (Å) at B3LYP Level |

| C-S | 1.72 - 1.75 |

| C=C (thiophene ring) | 1.37 - 1.39 |

| C-C (thiophene ring) | 1.41 - 1.44 |

| C-O (methoxy) | 1.35 - 1.38 |

| C≡N (cyano) | 1.15 - 1.17 |

This table is illustrative and compiled from general knowledge of computational studies on substituted thiophenes.

The conformational landscape of this compound is primarily determined by the rotation of the methoxy group around the C-O bond. A study on 2-methoxythiophene (B42098) investigated its conformational properties by calculating the potential energy curve as a function of the C3-C2-O-C6 torsion angle using both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net The study revealed the existence of stable conformers and the energy barriers between them. A similar analysis for this compound would be crucial to understand its structural flexibility and the relative populations of its conformers at different temperatures. The presence of the adjacent cyano group might influence the preferred orientation of the methoxy group due to steric or electronic interactions.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity, optical behavior, and potential applications. Computational methods provide deep insights into these aspects.

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Numerous computational studies have focused on the HOMO-LUMO gaps of substituted thiophenes. For instance, studies on various substituted oligothiophenes have shown that substituents significantly modulate the HOMO-LUMO gap. beilstein-journals.orgresearchgate.net Electron-withdrawing groups like the nitro group have been shown to lower the gap considerably. beilstein-journals.org The cyano group, being electron-withdrawing, is also expected to lower the HOMO and LUMO energies and reduce the energy gap of the thiophene ring. Conversely, the methoxy group is an electron-donating group and would be expected to raise the HOMO energy level. The interplay of these two groups in this compound would result in a unique electronic structure.

Table 2: Calculated HOMO, LUMO, and Energy Gap for 2-Methoxythiophene

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| HF/6-311++G(d,p) | -8.57 | 2.12 | 10.69 |

| DFT/B3LYP/6-311++G(d,p) | -5.93 | -0.54 | 5.39 |

| Data sourced from a computational study on 2-methoxythiophene. researchgate.net |

The introduction of a cyano group at the 3-position would be expected to lower both the HOMO and LUMO energies and likely decrease the energy gap compared to 2-methoxythiophene alone.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group, making them potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the methoxy group and potentially some regions of the thiophene ring would exhibit positive potential, indicating sites for nucleophilic attack. Studies on other substituted thiophenes have successfully used MEP maps to identify reactive centers. dergipark.org.tr

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions (f(r)) are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : for nucleophilic attack (attack by a species that donates electrons)

f-(r) : for electrophilic attack (attack by a species that accepts electrons)

f0(r) : for radical attack

Recent studies on new thiophene derivatives have employed Fukui functions to pinpoint the most reactive atoms. For example, in one study, the C4 atom of a thiophene derivative was identified as the most reactive site for nucleophilic attack, while a nitrogen atom in a substituent was the most reactive for electrophilic attack. nih.govresearchgate.net For this compound, a Fukui function analysis would likely indicate that the carbon atom of the cyano group and certain carbon atoms of the thiophene ring are susceptible to nucleophilic attack, while the nitrogen atom of the cyano group and the sulfur atom of the thiophene ring could be sites for electrophilic attack.

Other conceptual DFT parameters such as chemical potential (μ), hardness (η), and softness (S) can also be calculated to provide a more global picture of the molecule's reactivity.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in simulating vibrational and electronic spectra, providing a deeper understanding of the molecule's behavior.

The vibrational spectrum of a molecule is a unique fingerprint, offering detailed information about its structure and bonding. Computational methods, particularly DFT, can accurately calculate the vibrational frequencies of molecules. These calculations are often performed on the optimized geometry of the molecule in the gas phase. The resulting theoretical frequencies are typically scaled by an empirical factor to account for anharmonicity and limitations of the computational method, bringing them in closer agreement with experimental data. researchgate.netepstem.net

For this compound, the vibrational modes can be assigned to specific stretching, bending, and torsional motions of its constituent atoms. Due to the lack of specific published computational data for this compound, we can extrapolate from a detailed study on the closely related 2-methoxythiophene molecule, which was investigated using the B3LYP/6-311++G(d,p) level of theory. researchgate.netepstem.net The key vibrational modes would include the C-H stretching of the thiophene ring and the methoxy group, the C≡N stretching of the nitrile group, the C-S stretching of the thiophene ring, and various ring deformation modes.

The nitrile (C≡N) stretching vibration is a particularly characteristic and strong absorption in the infrared (IR) spectrum, typically appearing in the range of 2200-2260 cm⁻¹. The C-O stretching of the methoxy group and the thiophene ring vibrations would also provide significant peaks. The table below presents a hypothetical assignment of the principal vibrational frequencies for this compound based on known ranges for its functional groups and computational studies on similar thiophene derivatives. mdpi.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the thiophene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group. |

| C≡N Stretch | 2260-2200 | Stretching of the carbon-nitrogen triple bond of the nitrile group. |

| C=C Ring Stretch | 1600-1450 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |

| CH₃ Bending | 1470-1430 | Bending vibrations of the methyl group. |

| C-O Stretch | 1275-1200 (asymmetric), 1150-1085 (symmetric) | Stretching of the C-O bond in the methoxy group. |

| C-S Stretch | 870-600 | Stretching of the carbon-sulfur bonds within the thiophene ring. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. mdpi.com By computing the energies of the excited states, one can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com These calculations are crucial for understanding the photophysical properties of a molecule and its potential applications in areas like organic electronics.

For this compound, the electronic spectrum is expected to be influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group, mediated by the π-system of the thiophene ring. This can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to the polarity of the solvent.

A computational study on 2-methoxythiophene using TD-DFT at the B3LYP/6-311++G(d,p) level of theory provides insights into the electronic transitions. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. For this compound, the HOMO is expected to have significant contributions from the thiophene ring and the methoxy group, while the LUMO would likely be localized more towards the nitrile group and the thiophene ring. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. researchgate.net

The predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the thiophene ring and potentially lower energy ICT bands. The table below outlines the expected electronic transitions for this compound based on TD-DFT calculations on analogous systems. mdpi.comresearchgate.nettandfonline.com

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~280-320 | Moderate | Primarily a π→π* transition with some intramolecular charge transfer character. |

| S₀ → S₂ | ~240-270 | High | A more localized π→π* transition within the thiophene ring. |

Aromaticity and Stabilization Energy Assessments of Thiophene Derivatives

The aromaticity of thiophene and its derivatives is a subject of ongoing interest and has been extensively studied using computational methods. Aromaticity is a key factor in determining the stability and reactivity of these compounds. Two common computational metrics for assessing aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE).

NICS values are calculated at the center of the ring (or at a point above the ring) and provide a measure of the magnetic shielding or deshielding induced by the π-electron system. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. ASE is an energetic measure of aromaticity, typically calculated by comparing the energy of the cyclic conjugated system to that of an appropriate acyclic reference compound.

Investigation of Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. nih.gov DFT calculations can provide detailed energy profiles for reaction pathways, helping to determine the feasibility and selectivity of a reaction.

A recent computational study investigated the mechanism of nucleophilic aromatic substitution (S_NAr) on a series of 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) with pyrrolidine (B122466). This study is highly relevant to understanding the reactivity of this compound. The calculations revealed a stepwise mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of pyrrolidine at the C2 position of the thiophene ring, which bears the methoxy leaving group. This leads to the formation of a Meisenheimer-like intermediate.

Proton Transfer and Leaving Group Departure: A proton is then transferred from the newly formed ammonium (B1175870) group to the methoxy group, a process that can be catalyzed by a second molecule of pyrrolidine. This is followed by the elimination of methanol (B129727) to yield the final substituted product.

The study established correlations between the Gibbs free energy of activation and various reactivity descriptors, such as the Parr electrophilicity index. Such computational models provide a robust framework for predicting the reactivity of other thiophene derivatives, including this compound, in similar S_NAr reactions.

Furthermore, computational studies on the photochemical isomerization of substituted thiophenes, such as 2-cyanothiophene, have explored various reaction pathways, including internal cyclization and zwitterionic intermediates. These theoretical investigations are crucial for understanding the photostability and photoreactivity of thiophene derivatives.

Applications of 2 Methoxythiophene 3 Carbonitrile in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Architectures

The strategic placement of the methoxy (B1213986) and cyano groups on the thiophene (B33073) ring allows for a variety of chemical transformations, making 2-methoxythiophene-3-carbonitrile a key starting material for the synthesis of more intricate molecular structures.

Building Block for Diverse Heterocyclic Compound Libraries

This compound serves as a foundational scaffold for the creation of diverse libraries of heterocyclic compounds. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, which can then participate in cyclization reactions to form new rings. For instance, it is a precursor in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with recognized biological and pharmacological activities. researchgate.netekb.eg The synthesis often involves the conversion of the nitrile to an amino group, followed by reaction with a one-carbon unit to construct the pyrimidine (B1678525) ring. ekb.eg

Similarly, it can be utilized in the synthesis of other fused heterocyclic systems. For example, it is a starting material for the preparation of thieno[3,2-b]pyridines and thieno[3,2-c]pyridazines. nih.govabertay.ac.ukraco.catrsc.org These syntheses often capitalize on the reactivity of the positions adjacent to the existing functional groups to build the new pyridine (B92270) or pyridazine (B1198779) ring. The ability to generate a variety of heterocyclic cores from a single, readily available starting material is of great value in medicinal chemistry and drug discovery, where large and diverse compound libraries are essential for identifying new therapeutic agents.

Precursor to Fused Thiophene Systems for Chemical Diversification

Beyond the construction of new heterocyclic rings, this compound is a valuable precursor for creating more complex fused thiophene systems. These larger, polycyclic aromatic structures are of interest for their unique electronic and photophysical properties. The methoxy and nitrile groups can be manipulated or displaced through various chemical reactions to facilitate the annulation of additional rings onto the initial thiophene core.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in cyclization reactions to form fused systems like chromen-4-ones with a fused thiophene ring. researchgate.net Additionally, the methoxy group can influence the regioselectivity of electrophilic substitution reactions, guiding the attachment of new rings to specific positions on the thiophene core. This controlled diversification allows for the synthesis of a wide array of fused thiophene derivatives with tailored properties.

Contributions to Advanced Functional Materials Development

The electronic properties inherent to the thiophene ring, combined with the modulating effects of the methoxy and nitrile substituents, make this compound a key component in the design and synthesis of advanced functional materials.

Organic Semiconductors for Field-Effect Transistors and Photovoltaic Devices

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties. nih.gov this compound and its derivatives are utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. nih.govgrafiati.comrsc.org

In the context of OFETs, which are essential components of flexible and low-cost electronics, the incorporation of units derived from this compound into polymer backbones can influence the material's charge carrier mobility. nih.gov The methoxy group, being electron-donating, and the nitrile group, being electron-withdrawing, can be strategically employed to tune the energy levels (HOMO and LUMO) of the resulting semiconductor, which is a critical factor for efficient charge injection and transport. abertay.ac.uknih.gov

Optoelectronic Materials and Dyes with Tunable Properties

The extended π-conjugation in molecules derived from this compound gives rise to interesting optical and electronic properties, making them suitable for optoelectronic applications and as components in functional dyes. acs.orgacs.org The interaction between the electron-donating methoxy group and the electron-withdrawing nitrile group can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for applications such as nonlinear optics and sensing.

Furthermore, by incorporating this thiophene derivative into larger conjugated systems, it is possible to create dyes with absorption and emission properties that can be tuned across the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net This tunability is highly sought after for applications in dye-sensitized solar cells (DSSCs), where the dye's absorption spectrum must match the solar spectrum for optimal light harvesting. researchgate.net The rigid and planar nature of the thiophene ring also contributes to strong intermolecular π-π stacking, which can enhance the performance of these materials in solid-state devices.

Polymers with Extended π-Conjugation for Electronic Applications

The synthesis of polymers with extended π-conjugated backbones is a major focus in materials science, aimed at developing materials with high electrical conductivity and other desirable electronic properties. nih.govmdpi.comrsc.orgresearchgate.net this compound serves as a valuable monomer or comonomer in the synthesis of such polymers.

Polythiophenes and their derivatives are known for their good environmental stability and processability. The presence of the methoxy group can enhance the solubility of the resulting polymers, facilitating their processing from solution, which is a significant advantage for large-area and low-cost device fabrication. rsc.org The nitrile group can be further modified post-polymerization to introduce other functionalities or to crosslink the polymer chains, providing a means to further tailor the material's properties. The resulting polymers find applications in a variety of electronic devices, including light-emitting diodes, electrochromic devices, and sensors. nih.govmdpi.com

Below is a table summarizing some of the key compounds mentioned and their relevance:

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | Not Available | C6H5NOS | Starting material for heterocyclic synthesis and functional materials. |

| Thieno[2,3-d]pyrimidine | 251-34-3 | C6H4N2S | A class of heterocyclic compounds with biological activity, synthesized from this compound derivatives. researchgate.netekb.eg |

| Thieno[3,2-b]pyridine | 254-70-6 | C7H5NS | A fused heterocyclic system synthesized using this compound as a precursor. nih.govabertay.ac.uk |

| Thieno[3,2-c]pyridazine | 254-80-8 | C6H4N2S | A fused heterocyclic system synthesized from derivatives of this compound. raco.catrsc.org |

| Poly(3-hexylthiophene) (P3HT) | 104934-50-1 | (C10H14S)n | A well-known organic semiconductor, for which derivatives of this compound can be used to create analogous polymers with tuned properties. nih.gov |

Catalytic Applications and Ligand Design with Thiophene Carbonitrile Derivatives

Thiophene carbonitrile derivatives have emerged as versatile building blocks in the design of ligands for various catalytic applications. The strategic placement of the cyano and other functional groups on the thiophene ring allows for the synthesis of ligands with tailored electronic and steric properties, which in turn influence the activity and selectivity of the resulting metal catalysts. While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of thiophene-3-carbonitrile derivatives serves as a crucial platform for developing sophisticated catalytic systems.

The primary route to leveraging thiophene carbonitriles in catalysis involves their transformation into more complex ligand architectures, such as Schiff bases. These ligands are typically synthesized through the condensation of an amino-substituted thiophene carbonitrile with an aldehyde or ketone. The resulting imine nitrogen, along with other heteroatoms in the molecule, can effectively coordinate with a variety of transition metals, including palladium, cobalt, and copper, to form stable and catalytically active complexes.

A notable example involves the synthesis of Schiff base ligands from 2-aminothiophene-3-carbonitrile (B183302) derivatives. These ligands can coordinate with metal centers to catalyze a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, palladium(II) complexes of Schiff bases derived from 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile (B8579139) have demonstrated catalytic activity in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. In these reactions, the thiophene-based ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

Furthermore, the amino group of 2-aminothiophene-3-carbonitriles can be involved in cyclization reactions to form fused heterocyclic systems. These systems can then act as ligands for metal catalysts. For example, the synthesis of Olanzapine, an antipsychotic drug, involves intermediates derived from 2-amino-5-methylthiophene-3-carbonitrile (B129202), where palladium-catalyzed cross-coupling reactions are key steps.

The functionalization of the thiophene ring, including the introduction of substituents like the methoxy group in this compound, offers a pathway to fine-tune the properties of the resulting ligands. While specific research on the catalytic use of ligands derived directly from this compound is limited, the principles of ligand design suggest that the methoxy group could influence the electron-donating properties and conformational flexibility of the ligand, thereby impacting the performance of the corresponding metal catalyst.

The research into thiophene carbonitrile derivatives in catalysis underscores their potential in developing novel and efficient catalytic systems for a wide array of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.